Cas no 2219353-55-4 (2-(1r,3s)-3-fluorocyclobutylethan-1-amine)

2-(1r,3s)-3-fluorocyclobutylethan-1-amine structure
2219353-55-4 structure
商品名:2-(1r,3s)-3-fluorocyclobutylethan-1-amine
CAS番号:2219353-55-4
MF:C6H12FN
メガワット:117.164585113525
CID:6362304
PubChem ID:84716015

2-(1r,3s)-3-fluorocyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(1r,3s)-3-fluorocyclobutylethan-1-amine
    • trans-3-Fluorocyclobutaneethanamine
    • Rel-2-((1r,3s)-3-fluorocyclobutyl)ethan-1-amine
    • 2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
    • EN300-1706198
    • 2219353-55-4
    • インチ: 1S/C6H12FN/c7-6-3-5(4-6)1-2-8/h5-6H,1-4,8H2/t5-,6-
    • InChIKey: IKXNFKSMECKOEX-IZLXSQMJSA-N
    • ほほえんだ: [C@@H]1(CCN)C[C@@H](F)C1

計算された属性

  • せいみつぶんしりょう: 117.095377549g/mol
  • どういたいしつりょう: 117.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 68.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 0.98±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 147.8±13.0 °C(Predicted)
  • 酸性度係数(pKa): 10.52±0.10(Predicted)

2-(1r,3s)-3-fluorocyclobutylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1706198-5.0g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
5g
$3147.0 2023-06-04
Enamine
EN300-1706198-1g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
1g
$1086.0 2023-09-20
Enamine
EN300-1706198-0.1g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
0.1g
$956.0 2023-09-20
Enamine
EN300-1706198-2.5g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
2.5g
$2127.0 2023-09-20
Enamine
EN300-1706198-0.25g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
0.25g
$999.0 2023-09-20
Enamine
EN300-1706198-1.0g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
1g
$1086.0 2023-06-04
Enamine
EN300-1706198-0.05g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
0.05g
$912.0 2023-09-20
Enamine
EN300-1706198-0.5g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
0.5g
$1043.0 2023-09-20
Enamine
EN300-1706198-5g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
5g
$3147.0 2023-09-20
Enamine
EN300-1706198-10g
2-[(1r,3s)-3-fluorocyclobutyl]ethan-1-amine
2219353-55-4
10g
$4667.0 2023-09-20

2-(1r,3s)-3-fluorocyclobutylethan-1-amine 関連文献

2-(1r,3s)-3-fluorocyclobutylethan-1-amineに関する追加情報

Introduction to 2-(1R,3S)-3-fluorocyclobutylethan-1-amine (CAS No: 2219353-55-4)

2-(1R,3S)-3-fluorocyclobutylethan-1-amine is a specialized organic compound with a unique stereochemical configuration that has garnered significant attention in the field of pharmaceutical chemistry. This molecule, identified by its Chemical Abstracts Service (CAS) number 2219353-55-4, features a cyclobutyl ring substituted with a fluorine atom and an amine functional group, making it a promising candidate for further exploration in drug discovery and development. The stereochemistry at the 1R and 3S positions introduces complexity that may influence its biological activity, making it an intriguing subject for medicinal chemists.

The compound’s structure combines elements of cycloalkyl and fluorinated aliphatic moieties, which are frequently employed in the design of bioactive molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution can significantly modulate pharmacokinetic properties such as metabolic stability and binding affinity. In recent years, there has been a growing interest in fluorinated compounds due to their ability to enhance drug efficacy and reduce susceptibility to degradation by enzymatic pathways.

Current research in the pharmaceutical industry increasingly emphasizes the development of chiral drugs, where the stereochemical configuration of a molecule plays a critical role in its therapeutic effects. The specific stereochemistry of 2-(1R,3S)-3-fluorocyclobutylethan-1-amine makes it a valuable scaffold for investigating how structural variations influence biological outcomes. Studies have shown that subtle changes in stereocenter positioning can lead to significant differences in receptor binding and downstream pharmacological effects.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. The cyclobutyl moiety provides a rigid framework that can be engineered to interact with biological targets, while the fluorine atom offers opportunities for fine-tuning pharmacological properties. Researchers are exploring its utility as a building block for more complex molecules designed to address unmet medical needs. For instance, derivatives of this compound have been investigated for their potential roles in modulating enzyme activity and receptor interactions relevant to neurological disorders.

The synthesis of 2-(1R,3S)-3-fluorocyclobutylethan-1-amine presents unique challenges due to the need to maintain precise stereochemical integrity throughout the synthetic pathway. Advanced techniques such as asymmetric hydrogenation and enantioselective catalysis are often employed to achieve the desired configuration. These methods ensure that the compound’s stereochemical features are preserved, which is crucial for its intended biological applications. The development of efficient synthetic routes has been a focus of several research groups aiming to make this class of compounds more accessible for further medicinal chemistry investigations.

In recent publications, 2-(1R,3S)-3-fluorocyclobutylethan-1-amine has been cited in studies exploring its interactions with various biological targets. For example, researchers have examined its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine-substituted cyclobutyl group is particularly interesting because it can mimic natural substrates while introducing modifications that enhance binding affinity or selectivity. Such modifications are key to developing drugs with improved therapeutic profiles.

The compound’s structural features also make it suitable for investigating how molecular shape influences biological recognition processes. Computational modeling studies have been conducted to predict how 2-(1R,3S)-3-fluorocyclobutylethan-1-amine might interact with proteins and other biomolecules. These simulations provide insights into potential binding modes and can guide the design of next-generation analogs with enhanced properties. By leveraging computational tools alongside experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.

Future directions for research on 2-(1R,3S)-3-fluorocyclobutylethan-1-amine include exploring its role in developing treatments for neurological conditions where chiral compounds have shown particular promise. The ability to fine-tune both steric and electronic properties makes this molecule a versatile tool for medicinal chemists seeking to address complex diseases. Additionally, investigations into its metabolic fate and potential toxicity will be essential steps in evaluating its suitability for clinical applications.

The growing body of literature on fluorinated cycloalkyl compounds underscores their importance as pharmacophores in modern drug design. 2-(1R,3S)-3-fluorocyclobutylethan-1-amine exemplifies how structural complexity can be leveraged to create molecules with tailored biological activities. As research continues to uncover new therapeutic opportunities, compounds like this one are likely to play an increasingly significant role in shaping the future of pharmaceutical innovation.

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